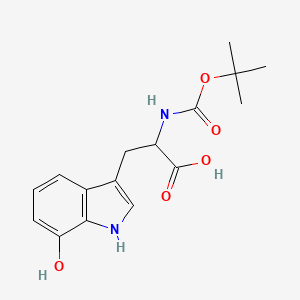

Boc-7-hydroxy-L-tryptophan

Description

Properties

Molecular Formula |

C16H20N2O5 |

|---|---|

Molecular Weight |

320.34 g/mol |

IUPAC Name |

3-(7-hydroxy-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

InChI |

InChI=1S/C16H20N2O5/c1-16(2,3)23-15(22)18-11(14(20)21)7-9-8-17-13-10(9)5-4-6-12(13)19/h4-6,8,11,17,19H,7H2,1-3H3,(H,18,22)(H,20,21) |

InChI Key |

FAEUNYAMNHUANT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=CC=C2O)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Chemical Properties of 7-Hydroxy-L-tryptophan Derivatives

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data for N-α-Boc-7-hydroxy-L-tryptophan is scarce in publicly available literature. This guide provides a comprehensive overview of the known chemical properties of the closely related analogue, 7-hydroxy-DL-tryptophan, and contextual data from other 7-substituted tryptophan derivatives. This information is intended to serve as a foundational resource for researchers working with or synthesizing 7-hydroxy-L-tryptophan and its derivatives.

Core Chemical Properties

| Property | 7-Hydroxy-DL-tryptophan | Boc-7-bromo-L-tryptophan |

| CAS Number | 52899-02-2[1] | 612484-55-6[2][3] |

| Molecular Formula | C₁₁H₁₂N₂O₃[1] | C₁₆H₁₉BrN₂O₄[3] |

| Molecular Weight | 220.22 g/mol [1] | 383.24 g/mol [2][3] |

| Melting Point | >330 °C[1] | Not available |

| Boiling Point | 521 °C (Predicted)[1] | Not available |

| Density | 1.484 g/cm³ (Predicted)[1] | Not available |

| pKa | 2.22 (Predicted)[1] | Not available |

| Appearance | Not available | Not available |

| Solubility | Not available | Not available |

Synthesis and Derivatization

The synthesis of 7-hydroxy-L-tryptophan and its derivatives is a topic of interest in medicinal chemistry due to their potential biological activities. While a specific, detailed protocol for the direct synthesis of Boc-7-hydroxy-L-tryptophan is not readily found in the literature, general strategies for the synthesis of 7-substituted indoles and tryptophan derivatives have been described.

One approach involves the synthesis of 7-hydroxyindole as a key intermediate.[4] This can then be further functionalized to introduce the alanine side chain and subsequently protected with a Boc group. Another strategy highlights a versatile method for the C7-selective boronation of tryptophans, which allows for the rapid synthesis of C7-halo, C7-hydroxy, and C7-aryl tryptophan derivatives.[5] The amino group of these derivatives can be protected with a Boc group using di-tert-butyl dicarbonate (Boc₂O).[5]

Metabolic Pathway of 7-Hydroxy-L-tryptophan

Unlike its well-studied isomer, 5-hydroxytryptophan (5-HTP), which is a direct precursor to the neurotransmitter serotonin, 7-hydroxy-L-tryptophan follows a different metabolic path with significant biological implications.[1] It is metabolized by the same enzymes in the serotonin synthesis pathway but results in the formation of a neurotoxic agent.[1][6]

The initial step is the hydroxylation of L-tryptophan to form 7-hydroxy-L-tryptophan. This is followed by the action of tryptophan hydroxylase (TPH) and aromatic L-amino acid decarboxylase (AADC), which converts 7-hydroxy-L-tryptophan into the potent neurotoxin 5,7-dihydroxytryptamine.[1] This metabolic hijacking of the serotonin pathway makes 7-hydroxytryptophan a compound of interest for studying neurotoxicity and for the potential development of targeted therapies for serotonin-producing tumors.[1][6]

Metabolic pathway of 7-Hydroxy-L-tryptophan.

Experimental Protocols: A General Workflow

Due to the lack of specific experimental protocols for this compound, a general workflow for the characterization of a novel tryptophan derivative is presented below. This workflow outlines the key analytical techniques that would be employed to determine its chemical properties.

4.1. Synthesis and Purification

The synthesis would likely follow established methods for C7-functionalization of the indole ring and N-protection of the amino acid. Purification would typically be achieved through techniques such as column chromatography or recrystallization to obtain the compound in high purity.

4.2. Structural Elucidation

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential for confirming the structure, including the position of the hydroxyl group and the presence of the Boc protecting group.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight and confirm the elemental composition.

4.3. Physicochemical Characterization

-

Melting Point: The melting point would be determined using a standard melting point apparatus to assess purity.

-

Solubility: Solubility would be tested in a range of common laboratory solvents (e.g., water, methanol, DMSO, dichloromethane) to establish suitable conditions for reactions and analyses.

-

pKa Determination: The acid dissociation constant(s) would be determined by potentiometric titration or spectrophotometric methods to understand the ionization behavior of the molecule.

General experimental workflow for characterization.

References

- 1. 7-Hydroxy-DL-tryptophan | 52899-02-2 | Benchchem [benchchem.com]

- 2. Boc tryptophan | Sigma-Aldrich [sigmaaldrich.com]

- 3. Boc-7-Bromo-L-tryptophan 95% | CAS: 612484-55-6 | AChemBlock [achemblock.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. 7-Hydroxytryptophan, a novel, specific, cytotoxic agent for carcinoids and other serotonin-producing tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Therapeutic Potential of 7-Hydroxy-L-Tryptophan Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of 7-hydroxy-L-tryptophan and its derivatives. A key focus is the metabolic conversion of 7-hydroxy-L-tryptophan into the potent cytotoxic agent 5,7-dihydroxytryptamine (5,7-DHT) by enzymes of the serotonin biosynthesis pathway. This unique bioactivation process presents a promising strategy for the targeted treatment of serotonin-producing tumors. This document details the underlying signaling pathways, provides experimental protocols for synthesis and evaluation, and presents quantitative data on the efficacy of these compounds.

Introduction

Tryptophan and its derivatives are fundamental to numerous physiological processes. While the metabolism of L-tryptophan to serotonin and melatonin is well-established, the exploration of its hydroxylated isomers has unveiled novel therapeutic avenues. 7-hydroxy-L-tryptophan, in particular, has garnered significant interest due to its selective bioactivation into a cytotoxic agent within cancer cells that overexpress enzymes of the serotonin pathway. This guide delves into the core aspects of 7-hydroxy-L-tryptophan derivatives, from their synthesis to their potential as targeted anti-cancer agents.

The Serotonin Biosynthesis Pathway and the Bioactivation of 7-Hydroxy-L-Tryptophan

The conventional serotonin biosynthesis pathway begins with the hydroxylation of L-tryptophan to 5-hydroxytryptophan (5-HTP) by the enzyme tryptophan hydroxylase (TPH). Subsequently, aromatic L-amino acid decarboxylase (AADC) converts 5-HTP to serotonin (5-hydroxytryptamine or 5-HT).

7-hydroxy-L-tryptophan acts as a molecular Trojan horse by hijacking this pathway. In cells with high TPH activity, such as certain neuroendocrine tumors, 7-hydroxy-L-tryptophan is hydroxylated at the 5-position to form 5,7-dihydroxytryptophan. This intermediate is then decarboxylated by AADC to produce the neurotoxin 5,7-dihydroxytryptamine (5,7-DHT).[1] The accumulation of 5,7-DHT within these cells leads to oxidative stress and ultimately, apoptosis.

Figure 1: Metabolic pathways of serotonin and 7-hydroxy-L-tryptophan.

Synthesis of 7-Hydroxy-L-Tryptophan and its Derivatives

Chemical Synthesis of 7-Hydroxy-L-Tryptophan

Synthesis of Halogenated 7-Hydroxy-L-Tryptophan Derivatives

Halogenated derivatives of tryptophan are of interest for their potential to modulate biological activity. The synthesis of 7-bromo-L-tryptophan can be achieved through both chemical and enzymatic methods.

Experimental Protocol: Chemical Synthesis of 7-Bromo-L-tryptophan

This protocol is adapted from general methods for the bromination of indole derivatives.

-

Protection of L-tryptophan: L-tryptophan is first protected at the amino and carboxyl groups to prevent side reactions. This can be achieved by reacting L-tryptophan with a suitable protecting group reagent, such as di-tert-butyl dicarbonate (Boc anhydride) for the amino group and conversion to a methyl or ethyl ester for the carboxyl group.

-

Bromination: The protected L-tryptophan is dissolved in a suitable solvent, such as dichloromethane or chloroform. N-Bromosuccinimide (NBS) is then added portion-wise at a low temperature (e.g., 0 °C) to control the reaction.[2] The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up and Purification: The reaction mixture is washed with aqueous sodium thiosulfate to quench any remaining bromine, followed by a brine wash. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

-

Deprotection: The protecting groups are removed to yield 7-bromo-L-tryptophan. The specific deprotection conditions will depend on the protecting groups used. For example, a Boc group can be removed with trifluoroacetic acid (TFA), and an ester can be hydrolyzed with a base like lithium hydroxide.

-

Characterization: The final product is characterized by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.[2]

Pharmacological Activity and Data

The therapeutic potential of 7-hydroxy-L-tryptophan lies in its selective conversion to a cytotoxic agent in cancer cells.

Enzyme Kinetics

The efficiency of the bioactivation process is dependent on the kinetic parameters of TPH and AADC with their respective substrates. While specific kinetic data for 7-hydroxy-L-tryptophan and 5,7-dihydroxytryptophan are not extensively published, the known broad substrate specificity of these enzymes supports their role in this pathway.[1]

Table 1: Kinetic Parameters of Tryptophan Hydroxylase (TPH) with L-Tryptophan [3]

| Kinetic Step | Rate Constant (s⁻¹) | Description |

| Intermediate I Formation | 65 | Formation of an intermediate after O₂ binding. |

| Intermediate I Decay | 4.4 | Decay of Intermediate I, matching the formation of the 4a-hydroxypterin product. |

| 5-HTP Formation | 1.3 | Formation of the hydroxylated product, 5-hydroxytryptophan. |

| Product Release | 0.2 | Overall turnover-limiting step, presumed to be product release. |

Table 2: Kinetic Parameters of Aromatic L-amino acid Decarboxylase (AADC) [4][5]

| Substrate | KM (mM) | kcat (s⁻¹) |

| L-DOPA | 0.11 | 7.6 |

| 5-Hydroxytryptophan | 0.05 | 1 |

| L-Phenylalanine | 7.2 | 7.4 |

Note: Data for 7-hydroxy-L-tryptophan and 5,7-dihydroxytryptophan are not available.

In Vitro Cytotoxicity

The cytotoxic effect of 7-hydroxy-L-tryptophan is dependent on its conversion to 5,7-DHT. Therefore, its efficacy is most pronounced in cell lines that express high levels of TPH.

Experimental Protocol: MTT Cytotoxicity Assay

-

Cell Seeding: Cancer cell lines (e.g., neuroendocrine tumor lines NCI-H720 and NCI-H727) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with increasing concentrations of 7-hydroxy-L-tryptophan or 5,7-dihydroxytryptamine for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Table 3: In Vitro Proliferation Inhibition of Neuroendocrine Tumor Cell Lines by 7-Hydroxy-L-Tryptophan [6]

| Cell Line | Compound | IC50 (nM) |

| NCI-H720 | 7-Hydroxy-L-tryptophan | 0.3 |

| NCI-H727 | 7-Hydroxy-L-tryptophan | 2.3 |

| KRJ-I | 7-Hydroxy-L-tryptophan | 0.6 |

Experimental Workflows

The discovery and development of 7-hydroxy-L-tryptophan derivatives involve a series of interconnected experimental stages.

Figure 2: Drug discovery workflow for 7-hydroxy-L-tryptophan derivatives.

Conclusion and Future Directions

The selective bioactivation of 7-hydroxy-L-tryptophan and its derivatives into potent cytotoxic agents within serotonin-producing tumors represents a highly promising and targeted approach to cancer therapy. Further research should focus on the development of novel derivatives with improved pharmacological properties, including enhanced uptake by tumor cells and more efficient conversion to the active cytotoxic species. A deeper understanding of the structure-activity relationships and the optimization of lead compounds will be crucial for translating this innovative strategy into effective clinical treatments. The exploration of combination therapies, where 7-hydroxy-L-tryptophan derivatives are used in conjunction with other anti-cancer agents, may also offer synergistic benefits and overcome potential resistance mechanisms.

References

- 1. 7-Hydroxy-DL-tryptophan | 52899-02-2 | Benchchem [benchchem.com]

- 2. Buy 7-Bromo-l-tryptophan | 75816-19-2 [smolecule.com]

- 3. Single Turnover Kinetics of Tryptophan Hydroxylase: Evidence for a New Intermediate in the Reaction of the Aromatic Amino Acid Hydroxylases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kinetic Analyses Guide the Therapeutic Decision in a Novel Form of Moderate Aromatic Acid Decarboxylase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biochemical characterization and synthetic application of aromatic L-amino acid decarboxylase from Bacillus atrophaeus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Auto-regulatory Effects of Serotonin on Proliferation and Signaling Pathways In Lung and Small Intestine Neuroendocrine Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Therapeutic Potential of Boc-7-hydroxy-L-tryptophan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the promising therapeutic potential of Boc-7-hydroxy-L-tryptophan, a derivative of the amino acid tryptophan. The core of its therapeutic strategy lies in its selective targeting of serotonin-producing cells, particularly neuroendocrine tumors (NETs). This document provides a comprehensive overview of the proposed mechanism of action, key molecular targets, quantitative data from preclinical studies, and detailed experimental protocols to facilitate further research and development in this area.

Introduction: The Serotonin Pathway as a Therapeutic Target

The serotonin (5-hydroxytryptamine, 5-HT) synthesis pathway presents a unique opportunity for targeted cancer therapy. Tryptophan hydroxylase (TPH), the rate-limiting enzyme in this pathway, is highly expressed in serotonin-producing cells, such as those found in carcinoid tumors and small cell lung carcinomas.[1] This elevated expression provides a molecular handle for the selective delivery or generation of cytotoxic agents within the tumor microenvironment.

This compound is a pro-drug designed to exploit this pathway. The N-tert-butyloxycarbonyl (Boc) protecting group on the amino group of 7-hydroxy-L-tryptophan is anticipated to enhance its lipophilicity and facilitate passive diffusion across the cell membrane. Once inside the cell, it is hypothesized that intracellular esterases cleave the Boc group, releasing the active compound, 7-hydroxy-L-tryptophan.

Mechanism of Action: A Trojan Horse Strategy

The therapeutic rationale for this compound is centered on its intracellular conversion to a potent cytotoxin. The proposed mechanism unfolds in a two-step enzymatic process:

-

Enzymatic Conversion: 7-hydroxy-L-tryptophan, the de-protected form of the parent compound, acts as a substrate for tryptophan hydroxylase (TPH). TPH hydroxylates the indole ring of 7-hydroxy-L-tryptophan.

-

Formation of a Cytotoxin: The resulting intermediate is then decarboxylated by the ubiquitous enzyme aromatic L-amino acid decarboxylase (AADC) to form the neurotoxin 5,7-dihydroxytryptamine (5,7-DHT).[1]

5,7-DHT is a well-known neurotoxic agent that induces oxidative stress and apoptosis, leading to cell death.[1] The selective expression of TPH in serotonin-producing tumor cells ensures that the conversion to the toxic metabolite occurs preferentially in these cells, minimizing off-target toxicity.

Figure 1: Proposed mechanism of action for this compound.

Therapeutic Targets

The primary molecular target for the therapeutic action of this compound is:

-

Tryptophan Hydroxylase (TPH): This enzyme is the key to the selective activation of the pro-drug. There are two isoforms of TPH: TPH1, found predominantly in peripheral tissues and some tumors, and TPH2, which is primarily expressed in the central nervous system. For targeting peripheral tumors like carcinoids, TPH1 is the relevant isoform.

Quantitative Data

Preclinical studies have demonstrated the cytotoxic effects of 7-hydroxy-L-tryptophan on neuroendocrine tumor cell lines. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for the inhibition of cell proliferation.

| Cell Line | Tumor Type | Compound | IC50 (nM) | Citation |

| NCI-H727 | Bronchial Carcinoid | 7-hydroxytryptophan | 2.3 | [2] |

| KRJ-I | Small Intestine NET | 7-hydroxytryptophan | 0.6 | [2] |

Note: Data for this compound is not yet available in the public domain. The provided data is for the active compound, 7-hydroxy-L-tryptophan.

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the therapeutic potential of this compound.

Synthesis of this compound

A plausible synthetic route for this compound can be adapted from standard procedures for the Boc-protection of amino acids.

Materials:

-

7-hydroxy-L-tryptophan

-

Di-tert-butyl dicarbonate (Boc)2O

-

Dioxane

-

Water

-

Sodium bicarbonate (NaHCO3)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

Dissolve 7-hydroxy-L-tryptophan in a 1:1 mixture of dioxane and water containing one equivalent of sodium bicarbonate.

-

Cool the solution to 0°C in an ice bath.

-

Add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in dioxane dropwise over 30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Remove the dioxane under reduced pressure.

-

Wash the aqueous residue with ethyl acetate to remove any unreacted (Boc)2O.

-

Acidify the aqueous layer to pH 2-3 with 1N HCl.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to yield this compound.

-

Purify the product by column chromatography on silica gel if necessary.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

-

Neuroendocrine tumor cell lines (e.g., BON-1, NCI-H727)

-

Complete cell culture medium (e.g., DMEM/F12 supplemented with 10% FBS)

-

This compound stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere.[3]

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.[3]

-

Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[3]

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Subtract the absorbance of the blank from all readings. Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Figure 2: Workflow for the MTT cell viability assay.

Measurement of 5,7-DHT Formation by HPLC

This protocol outlines the detection and quantification of 5,7-DHT in cell culture supernatant or cell lysates using High-Performance Liquid Chromatography (HPLC) with electrochemical detection (ED).

Materials:

-

HPLC system with an electrochemical detector

-

C18 reverse-phase HPLC column

-

Mobile phase (e.g., phosphate buffer with methanol and an ion-pairing agent)

-

5,7-DHT standard

-

Perchloric acid (PCA)

-

Cell culture supernatant or cell lysates from treated cells

-

Centrifugal filters (0.22 µm)

Procedure:

-

Sample Preparation:

-

Supernatant: Collect the cell culture medium from treated cells. Add PCA to a final concentration of 0.1 M to precipitate proteins. Centrifuge at 10,000 x g for 10 minutes at 4°C. Filter the supernatant through a 0.22 µm centrifugal filter.

-

Cell Lysate: Wash the cells with ice-cold PBS. Lyse the cells in 0.1 M PCA. Centrifuge and filter as described for the supernatant.

-

-

HPLC Analysis:

-

Equilibrate the HPLC system with the mobile phase.

-

Inject a known volume of the prepared sample onto the C18 column.

-

Run the HPLC with an isocratic flow of the mobile phase.

-

Detect 5,7-DHT using the electrochemical detector set at an appropriate oxidation potential (e.g., +0.6 V).

-

-

Quantification:

-

Generate a standard curve by injecting known concentrations of 5,7-DHT.

-

Quantify the amount of 5,7-DHT in the samples by comparing their peak areas to the standard curve.

-

Conclusion and Future Directions

This compound represents a promising pro-drug strategy for the targeted therapy of serotonin-producing neuroendocrine tumors. Its mechanism of action, relying on the tumor-specific expression of tryptophan hydroxylase for conversion into a cytotoxic agent, offers a high degree of selectivity. The quantitative data from preclinical studies with the active compound, 7-hydroxy-L-tryptophan, are encouraging and warrant further investigation.

Future research should focus on:

-

In vivo efficacy studies: Evaluating the anti-tumor activity of this compound in animal models of neuroendocrine tumors.

-

Pharmacokinetic and pharmacodynamic studies: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of the compound and its metabolites.

-

Toxicity studies: Assessing the safety profile of this compound in preclinical models.

-

Optimization of the pro-drug: Exploring other protecting groups to further enhance cell permeability and selective activation.

The detailed experimental protocols provided in this guide are intended to facilitate these future studies and accelerate the development of this novel therapeutic agent for patients with neuroendocrine tumors.

References

- 1. 7-Hydroxytryptophan, a novel, specific, cytotoxic agent for carcinoids and other serotonin-producing tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Auto-regulatory Effects of Serotonin on Proliferation and Signaling Pathways In Lung and Small Intestine Neuroendocrine Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. atcc.org [atcc.org]

In Vitro Profile of Boc-7-Hydroxy-L-Tryptophan: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of 7-Hydroxy-L-Tryptophan and the Role of Boc Protection

7-Hydroxy-L-tryptophan is a synthetic analog of the essential amino acid L-tryptophan. While not a primary metabolite in the main serotonin pathway, it has garnered significant interest for its potential as a pro-drug in oncology. Specifically, it can be selectively metabolized within certain tumor cells to a potent cytotoxic agent.

The N-α-Boc (tert-butyloxycarbonyl) protecting group is a cornerstone of modern organic synthesis, particularly in peptide synthesis.[1] It serves to temporarily shield the alpha-amino group of an amino acid from participating in unwanted side reactions during the step-wise assembly of a peptide chain.[1] The Boc group is stable under a variety of conditions but can be readily removed under mild acidic conditions, making it an invaluable tool for chemists.[1] Consequently, Boc-7-hydroxy-L-tryptophan is best understood as a stable, protected precursor that allows for the controlled incorporation of the 7-hydroxy-L-tryptophan moiety into more complex molecules, such as peptides or other targeted therapeutics.

The Biological Activity of 7-Hydroxy-L-Tryptophan: A Targeted Pro-Drug Approach

The primary interest in 7-hydroxy-L-tryptophan stems from its selective cytotoxicity towards serotonin-producing tumors, such as carcinoids and small cell lung carcinomas. These tumors often overexpress tryptophan hydroxylase (TPH), the rate-limiting enzyme in serotonin biosynthesis.

Mechanism of Action

In vitro studies have demonstrated that 7-hydroxy-L-tryptophan acts as a substrate for tryptophan hydroxylase. The enzyme hydroxylates 7-hydroxy-L-tryptophan, which is then further metabolized to the potent neurotoxin, 5,7-dihydroxytryptamine (5,7-DHT). This conversion effectively hijacks the serotonin synthesis pathway within the cancer cells to produce a cytotoxic compound, leading to targeted cell death.

Metabolic activation of 7-hydroxy-L-tryptophan in tumor cells.

Quantitative Data for 7-Hydroxy-L-Tryptophan

As no direct in vitro studies on this compound have been published, the following table summarizes the key qualitative findings for the active, deprotected compound, 7-hydroxy-L-tryptophan.

| Parameter | Finding | Cell/Enzyme System | Reference |

| Mechanism | Pro-drug converted to a cytotoxin | Serotonin-producing tumor cells | N/A |

| Metabolizing Enzyme | Tryptophan Hydroxylase (TPH) | In vitro enzyme assays; cell culture | N/A |

| Active Metabolite | 5,7-Dihydroxytryptamine | In vitro metabolism studies | N/A |

| Effect | Cytotoxicity / Cell Death | Serotonin-producing tumor cell lines | N/A |

Experimental Protocols

The following are representative protocols for assays that would be relevant for studying 7-hydroxy-L-tryptophan and, by extension, for confirming the biological inertness of this compound until its deprotection.

Cell Viability Assay (Neutral Red Uptake)

This protocol is a general method to assess the cytotoxicity of a compound on cultured mammalian cells.

Materials:

-

Mammalian cell line (e.g., a serotonin-producing cell line like BON-1)

-

Complete cell culture medium

-

96-well cell culture plates

-

7-hydroxy-L-tryptophan (and this compound) stock solutions

-

Neutral Red (NR) solution (e.g., 50 µg/mL in PBS)

-

NR destain solution (e.g., 50% ethanol, 49% water, 1% glacial acetic acid)

-

Phosphate-Buffered Saline (PBS)

-

Microplate reader (540 nm)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well) in 100 µL of complete medium and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of 7-hydroxy-L-tryptophan and this compound in complete medium. Remove the existing medium from the cells and add 100 µL of the compound dilutions. Include vehicle-only controls.

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).

-

Neutral Red Staining: Remove the treatment medium and wash the cells with 150 µL of PBS. Add 100 µL of pre-warmed medium containing Neutral Red to each well and incubate for 2-3 hours.

-

Destaining: Remove the NR medium, wash the cells with 150 µL of PBS, and then add 150 µL of NR destain solution to each well.

-

Measurement: Shake the plate for 10 minutes to solubilize the dye. Measure the absorbance at 540 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and determine the IC50 value for 7-hydroxy-L-tryptophan. It is hypothesized that this compound would show no significant cytotoxicity.

Workflow for a cell viability assay.

In Vitro Tryptophan Hydroxylase Activity Assay

This is a representative protocol to measure the activity of TPH and its ability to metabolize 7-hydroxy-L-tryptophan.

Materials:

-

Recombinant TPH enzyme

-

Assay buffer (e.g., 50 mM HEPES, pH 7.4, containing a reducing agent like DTT)

-

L-tryptophan (as a positive control)

-

7-hydroxy-L-tryptophan

-

Cofactors: (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4) and Fe(II)

-

Catalase

-

HPLC system with a fluorescence or electrochemical detector

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing assay buffer, catalase, Fe(II), and BH4.

-

Enzyme Addition: Add a known amount of recombinant TPH to the reaction mixture.

-

Substrate Addition: Initiate the reaction by adding either L-tryptophan or 7-hydroxy-L-tryptophan to a final desired concentration.

-

Incubation: Incubate the reaction at 37°C for a specific time (e.g., 30 minutes).

-

Reaction Quenching: Stop the reaction by adding a quenching solution, such as perchloric acid.

-

Analysis: Centrifuge the quenched reaction to pellet the precipitated protein. Analyze the supernatant by HPLC to quantify the formation of the product (5-hydroxytryptophan for the control, and the hydroxylated product of 7-hydroxy-L-tryptophan).

The Role of this compound in Synthesis

This compound is an essential building block for the incorporation of 7-hydroxy-L-tryptophan into peptides using solid-phase peptide synthesis (SPPS). The Boc group prevents the amine from reacting during the coupling of the carboxylic acid of the preceding amino acid in the peptide sequence.

The cycle of Boc deprotection and coupling in peptide synthesis.

Conclusion

While direct in vitro biological data for this compound is scarce, its significance is clear within the context of synthetic chemistry. It serves as a protected precursor to 7-hydroxy-L-tryptophan, a pro-drug with a targeted mechanism of action against serotonin-producing tumors. Understanding the bioactivation of the unprotected form and the synthetic utility of the Boc-protected form provides researchers and drug development professionals with a comprehensive view of this compound's potential applications. The provided protocols and diagrams offer a foundational framework for further investigation into this and related compounds. Future research could explore the synthesis of peptides or small molecules incorporating 7-hydroxy-L-tryptophan via its Boc-protected form to develop novel, targeted cancer therapeutics.

References

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides Containing Boc-7-hydroxy-L-tryptophan

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the solid-phase peptide synthesis (SPPS) of peptides incorporating the modified amino acid 7-hydroxy-L-tryptophan using tert-butyloxycarbonyl (Boc) chemistry. This document outlines the necessary protecting group strategy, detailed experimental protocols for each stage of the synthesis, and methods for purification and analysis of the final peptide product.

Introduction

7-hydroxy-L-tryptophan is a modified amino acid of interest in peptide chemistry due to its potential to introduce unique structural and functional properties into synthetic peptides. Its incorporation can influence peptide folding, receptor binding, and biological activity. For instance, peptides containing 7-hydroxy-L-tryptophan have been investigated for their potential as cytotoxic agents against serotonin-producing tumors. In such cancer cells, the 7-hydroxy-L-tryptophan within a peptide can be enzymatically converted to the potent toxin 5,7-dihydroxytryptamine, leading to targeted cell death.

The successful solid-phase synthesis of peptides containing 7-hydroxy-L-tryptophan using Boc chemistry requires careful consideration of protecting groups for the reactive side chains to prevent unwanted side reactions during peptide assembly.

Protecting Group Strategy

A robust protecting group strategy is crucial for the successful synthesis of peptides containing 7-hydroxy-L-tryptophan. The following strategy is recommended for Boc-SPPS:

-

α-Amino Group: Protected with the acid-labile tert-butyloxycarbonyl (Boc) group. This group is removed at each cycle of peptide elongation using trifluoroacetic acid (TFA).

-

Indole Nitrogen of 7-hydroxy-L-tryptophan: Protected with the formyl (For) group. The formyl group is stable to the acidic conditions used for Boc deprotection but can be removed during the final cleavage from the resin. This prevents side reactions at the indole nitrogen.

-

7-Hydroxyl Group of 7-hydroxy-L-tryptophan: Protected with a benzyl-based protecting group, such as a benzyl ether (Bzl). Benzyl ethers are stable to the repetitive TFA treatments for Boc removal but are cleaved under the strong acidic conditions of the final cleavage step (e.g., with anhydrous hydrogen fluoride, HF).

This orthogonal protection scheme ensures the selective deprotection of the α-amino group for chain elongation while keeping the side chains of 7-hydroxy-L-tryptophan and other sensitive amino acids protected until the final cleavage step.

Experimental Protocols

The following protocols provide a step-by-step guide for the manual solid-phase synthesis of a peptide containing Boc-7-hydroxy-L-tryptophan on a Merrifield resin.

Resin Preparation and First Amino Acid Attachment

-

Resin Swelling: Swell the Merrifield resin (chloromethylated polystyrene) in dichloromethane (DCM) for 1 hour.

-

First Amino Acid Attachment (Cesium Salt Method):

-

Prepare the cesium salt of the C-terminal Boc-amino acid.

-

Add the Boc-amino acid cesium salt to the swollen resin in dimethylformamide (DMF).

-

Heat the mixture at 50°C for 24 hours.

-

Wash the resin with DMF, DMF/water (1:1), DMF, and DCM.

-

Dry the resin under vacuum.

-

Determine the substitution level of the resin using a suitable method (e.g., picric acid titration).

-

Solid-Phase Peptide Synthesis Cycle

The following cycle of deprotection, neutralization, and coupling is repeated for each amino acid in the peptide sequence.

Table 1: Reagents and Solvents for SPPS Cycle

| Step | Reagent/Solvent | Purpose |

| Deprotection | 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | Removal of the N-terminal Boc protecting group |

| Neutralization | 10% Diisopropylethylamine (DIEA) in DCM | Neutralization of the protonated N-terminus |

| Coupling | Boc-amino acid, HBTU, HOBt, DIEA in DMF | Formation of the peptide bond |

| Washing | DCM, Isopropanol (IPA), DMF | Removal of excess reagents and byproducts |

Protocol for one SPPS cycle:

-

Boc Deprotection:

-

Wash the peptide-resin with DCM (3 x 1 min).

-

Add 50% TFA in DCM to the resin and agitate for 2 minutes.

-

Drain the solution.

-

Add a fresh portion of 50% TFA in DCM and agitate for 20 minutes.

-

Drain the solution and wash the resin with DCM (3 x 1 min) and isopropanol (2 x 1 min).

-

-

Neutralization:

-

Wash the resin with DCM (3 x 1 min).

-

Add 10% DIEA in DCM and agitate for 2 minutes.

-

Drain and repeat the neutralization step.

-

Wash the resin with DCM (3 x 1 min).

-

-

Coupling of the next Boc-amino acid:

-

Dissolve the Boc-amino acid (3 equivalents relative to resin substitution) in DMF.

-

Add HBTU (3 eq.), HOBt (3 eq.), and DIEA (6 eq.) to the amino acid solution and pre-activate for 5 minutes.

-

Add the activated amino acid solution to the resin and agitate for 1-2 hours.

-

Monitor the coupling reaction for completion using the Kaiser test. If the test is positive (blue beads), repeat the coupling step.

-

-

Washing:

-

Wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).

-

This cycle is repeated until the desired peptide sequence is assembled. For the incorporation of Boc-7-(O-Benzyl)-L-Trp(For)-OH , the same coupling protocol is used.

Cleavage from the Resin and Deprotection

Caution: Anhydrous HF is extremely toxic and corrosive. This procedure must be performed in a specialized, well-ventilated fume hood with appropriate personal protective equipment.

-

Preparation of the Peptide-Resin:

-

After the final coupling step, perform a final Boc deprotection.

-

Wash the peptide-resin thoroughly with DCM and methanol.

-

Dry the peptide-resin under high vacuum for at least 4 hours.

-

-

HF Cleavage:

-

Place the dried peptide-resin in the reaction vessel of the HF cleavage apparatus.

-

Add a scavenger mixture (e.g., anisole, p-cresol) to the vessel.

-

Cool the vessel in a dry ice/acetone bath.

-

Carefully distill anhydrous HF into the reaction vessel.

-

Stir the mixture at 0°C for 1-2 hours.

-

Remove the HF by evaporation under a stream of nitrogen.

-

-

Peptide Precipitation and Washing:

-

Wash the residue with cold diethyl ether to precipitate the crude peptide.

-

Collect the peptide by filtration or centrifugation.

-

Wash the peptide with cold diethyl ether several times.

-

Dry the crude peptide under vacuum.

-

Peptide Purification and Analysis

-

Purification:

-

Dissolve the crude peptide in a suitable solvent (e.g., aqueous acetonitrile with 0.1% TFA).

-

Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.

-

Use a linear gradient of acetonitrile in water (both containing 0.1% TFA).

-

Collect the fractions containing the desired peptide.

-

-

Analysis:

-

Confirm the purity of the collected fractions by analytical RP-HPLC.

-

Verify the identity of the peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF).

-

Quantitative Data Summary

The following table presents hypothetical, yet realistic, quantitative data for the synthesis of a model decapeptide containing one 7-hydroxy-L-tryptophan residue. Actual yields may vary depending on the peptide sequence and synthesis conditions.

Table 2: Hypothetical Quantitative Data for a Model Peptide Synthesis

| Parameter | Value |

| Resin Substitution Level | 0.5 mmol/g |

| Average Coupling Efficiency per Cycle | >99% |

| Overall Crude Peptide Yield | 75% |

| Purity of Crude Peptide (by RP-HPLC) | ~60% |

| Yield after RP-HPLC Purification | 30% |

| Final Purity of Peptide (by RP-HPLC) | >98% |

Visualizations

Experimental Workflow

Caption: General workflow for Boc-SPPS of a peptide containing 7-hydroxy-L-tryptophan.

Signaling Pathway/Mechanism of Action

Caption: Proposed mechanism of cytotoxicity of 7-hydroxy-L-tryptophan-containing peptides in tumor cells.

Application Notes and Protocols for the Incorporation of Boc-7-hydroxy-L-tryptophan into Peptides

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the successful incorporation of the non-canonical amino acid Boc-7-hydroxy-L-tryptophan into synthetic peptides using Boc-based Solid-Phase Peptide Synthesis (SPPS). This document outlines the necessary protocols, potential challenges, and relevant biological context for researchers working in peptide chemistry, drug discovery, and chemical biology.

Introduction

7-hydroxy-L-tryptophan is a hydroxylated analog of the essential amino acid L-tryptophan. Its incorporation into peptides can introduce unique structural and functional properties, influencing peptide folding, receptor binding, and biological activity. Peptides containing this modification are of interest in the development of novel therapeutics and research tools, particularly in studies related to serotonin signaling and melanogenesis.[1][2]

The Boc (tert-butyloxycarbonyl) protecting group strategy is a well-established method for SPPS.[3] This document details the specific considerations and modified protocols required for the efficient and high-purity synthesis of peptides containing this compound.

Materials and Reagents

Amino Acids and Resins

-

This compound: The availability of this reagent should be confirmed with commercial suppliers. If not commercially available, synthesis from 7-hydroxy-L-tryptophan will be required prior to peptide synthesis.

-

Other Boc-protected amino acids (as required by the peptide sequence)

-

Merrifield or PAM resin

Solvents

-

N,N-Dimethylformamide (DMF) (peptide synthesis grade)

-

Dichloromethane (DCM) (peptide synthesis grade)

-

Isopropyl alcohol (IPA)

-

Methanol (MeOH)

-

Diethyl ether (cold)

Reagents

-

Deprotection: Trifluoroacetic acid (TFA)

-

Neutralization: Diisopropylethylamine (DIPEA)

-

Coupling:

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIC (N,N'-Diisopropylcarbodiimide)

-

HOBt (1-Hydroxybenzotriazole)

-

-

Cleavage:

-

Hydrogen fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)

-

Scavengers: anisole, thioanisole, 1,2-ethanedithiol (EDT)

-

-

Indole Protection (if required):

-

Formic acid

-

-

Purification:

-

Acetonitrile (ACN) (HPLC grade)

-

Water (HPLC grade)

-

Trifluoroacetic acid (TFA) (HPLC grade)

-

Experimental Protocols

General Workflow for Boc-SPPS

The incorporation of this compound follows the general cycle of Boc-SPPS. A key consideration is the potential need for protection of the indole nitrogen and the 7-hydroxy group to prevent side reactions.

Caption: General workflow for Boc-based solid-phase peptide synthesis.

Side-Chain Protection Strategy

The indole side chain of tryptophan is susceptible to oxidation and alkylation during acidic conditions of SPPS.[4][5] For tryptophan, the indole nitrogen is often protected with a formyl (For) or another Boc group.[4][6][7]

Recommendation: For the incorporation of 7-hydroxy-L-tryptophan, it is highly recommended to protect the indole nitrogen with a formyl group (Boc-Trp(For)-OH). The formyl group is stable to the acidic conditions used for Boc removal but can be cleaved during the final HF cleavage step.[4]

The phenolic hydroxyl group at the 7-position is analogous to the hydroxyl group of tyrosine. In Boc-SPPS, the tyrosine hydroxyl group is typically protected as a benzyl ether (Bzl) to prevent side reactions.[4] While specific data for 7-hydroxy-L-tryptophan is limited, a similar protection strategy is advisable.

Recommendation: Protect the 7-hydroxy group as a benzyl ether (Boc-7-(BzlO)-L-Trp(For)-OH). This protecting group is removed during the final HF cleavage.

Detailed Protocol for a Single Coupling Cycle

This protocol assumes a 0.1 mmol scale synthesis on a suitable resin (e.g., Merrifield or PAM resin).

-

Resin Swelling: Swell the resin in DCM for 30 minutes.

-

Boc Deprotection:

-

Treat the resin with 50% TFA in DCM (v/v) for 2 minutes.

-

Drain and repeat the treatment for 20-30 minutes.

-

-

Washing: Wash the resin with DCM (3x), IPA (2x), and DCM (3x).

-

Neutralization:

-

Treat the resin with 10% DIPEA in DCM (v/v) for 2 minutes.

-

Drain and repeat the treatment for 5 minutes.

-

-

Washing: Wash the resin with DCM (3x).

-

Coupling of this compound:

-

Dissolve 3 equivalents of Boc-7-(BzlO)-L-Trp(For)-OH and 3 equivalents of HBTU in DMF.

-

Add 6 equivalents of DIPEA to the amino acid solution and pre-activate for 2 minutes.

-

Add the activated amino acid solution to the resin and shake for 2-4 hours at room temperature.

-

Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction.[8] If the test is positive (blue beads), extend the coupling time or perform a second coupling.

-

-

Washing: Wash the resin with DMF (3x) and DCM (3x).

-

Repeat: Proceed to the deprotection step for the next amino acid in the sequence.

Table 1: Recommended Coupling Reagents and Conditions

| Coupling Reagent | Equivalents (AA:Reagent:DIPEA) | Solvent | Activation Time | Coupling Time | Notes |

| HBTU | 1 : 1 : 2 | DMF | 2 min | 2-4 h | Recommended for standard couplings. |

| HATU | 1 : 1 : 2 | DMF | 1-2 min | 1-2 h | More reactive than HBTU, useful for sterically hindered couplings. |

| DIC/HOBt | 1 : 1 : 1 | DCM/DMF | 5-10 min | 4-12 h | A cost-effective option, may require longer coupling times. |

Cleavage and Final Deprotection

Caution: HF and TFMSA are extremely corrosive and toxic. All cleavage procedures must be performed in a specialized apparatus within a certified fume hood by trained personnel.

-

Preparation: Dry the peptide-resin thoroughly under vacuum.

-

Scavengers: Add a scavenger mixture to the reaction vessel. A common mixture is anisole/thioanisole (1:1, v/v).

-

Cleavage:

-

HF Cleavage: Cool the reaction vessel to -5 to 0 °C. Carefully distill HF into the vessel and stir for 1-2 hours.

-

TFMSA Cleavage: Use a mixture of TFMSA/TFA/thioanisole.

-

-

Work-up:

-

Evaporate the HF or TFMSA under a stream of nitrogen.

-

Triturate the remaining residue with cold diethyl ether to precipitate the crude peptide.

-

Wash the precipitate with cold diethyl ether (3x).

-

Dissolve the crude peptide in an appropriate aqueous solvent (e.g., 10% acetic acid) and lyophilize.

-

Purification and Analysis

The crude peptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[9][10]

-

Column: C18 stationary phase.

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient of mobile phase B is typically used for elution. The specific gradient will depend on the hydrophobicity of the peptide.

-

Detection: UV absorbance at 220 nm and 280 nm.

The purified peptide should be characterized by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm the correct molecular weight.[11]

Application in Biological Systems

Peptides containing 7-hydroxy-L-tryptophan are valuable tools for investigating biological pathways where tryptophan metabolism is crucial.

Serotonin Signaling Pathway

5-hydroxytryptamine (serotonin) is a key neurotransmitter synthesized from tryptophan.[12] The introduction of a hydroxyl group at the 7-position of tryptophan can create peptide analogs that may interact with serotonin receptors or modulate serotonin metabolism.[2]

Caption: Simplified serotonin biosynthesis and signaling pathway.

Melanogenesis

7-hydroxy-L-tryptophan has been shown to be a potential precursor in the biosynthesis of melanin.[1][13] Peptides incorporating this amino acid could be used to study the enzymatic and regulatory processes of melanogenesis.[14]

Caption: Proposed involvement of 7-hydroxy-L-tryptophan in melanogenesis.

Troubleshooting

Table 2: Common Problems and Solutions in the Synthesis of 7-hydroxy-L-tryptophan Peptides

| Problem | Possible Cause | Suggested Solution |

| Incomplete Coupling | Steric hindrance of the modified amino acid. | Use a more reactive coupling reagent (e.g., HATU).Increase coupling time.Perform a double coupling. |

| Low Cleavage Yield | Incomplete cleavage from the resin. | Increase cleavage time.Ensure proper scavenger composition. |

| Side Product Formation | Alkylation or oxidation of the indole ring. | Use indole nitrogen protection (e.g., formyl group).Ensure efficient removal of scavengers during work-up. |

| Difficulty in Purification | Poor solubility of the crude peptide. | Adjust the pH of the purification buffers.Use a different organic modifier (e.g., isopropanol). |

Conclusion

The incorporation of this compound into peptides is a feasible but challenging endeavor that requires careful consideration of side-chain protection and optimization of coupling and cleavage conditions. The protocols and guidelines presented in these application notes provide a solid foundation for researchers to successfully synthesize these modified peptides and explore their potential in various biological applications.

References

- 1. A mass spectrometric investigation on the possible role of tryptophan and 7-hydroxytryptophan in melanogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chempep.com [chempep.com]

- 4. peptide.com [peptide.com]

- 5. researchgate.net [researchgate.net]

- 6. EP1343808A2 - Process for the synthesis of a peptide having a trp residue - Google Patents [patents.google.com]

- 7. chemimpex.com [chemimpex.com]

- 8. Bot Detection [iris-biotech.de]

- 9. lcms.cz [lcms.cz]

- 10. Purification of Synthetic Peptides by High Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]

- 11. Characterization of Synthetic Peptide Therapeutics Using Liquid Chromatography-Mass Spectrometry: Challenges, Solutions, Pitfalls, and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Serotonin - Wikipedia [en.wikipedia.org]

- 13. Tryptophan, a non-canonical melanin precursor: New L-tryptophan based melanin production by Rubrivivax benzoatilyticus JA2 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Application Notes and Protocols for the Deprotection of Boc-7-hydroxy-L-tryptophan

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the deprotection of N-α-Boc-7-hydroxy-L-tryptophan, a critical step in the synthesis of peptides and other complex molecules containing this modified amino acid. The presence of the electron-rich 7-hydroxyindole moiety necessitates careful selection of deprotection conditions to avoid potential side reactions.

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the α-amino function of amino acids due to its stability under various conditions and its facile removal under acidic conditions. However, the deprotection of Boc-tryptophan derivatives, particularly those with activating substituents on the indole ring like a hydroxyl group, requires special consideration to prevent side reactions such as alkylation of the indole nucleus by the carbocation generated during the cleavage.

This application note details two primary acid-catalyzed methods for the deprotection of Boc-7-hydroxy-L-tryptophan, along with a milder alternative. It also provides guidance on the use of scavengers to minimize side product formation and ensure high purity of the final product.

Quantitative Data Summary

While specific quantitative data for the deprotection of this compound is not extensively reported, the following table summarizes representative data for the deprotection of similar Boc-protected tryptophan derivatives under various conditions. These values should be considered as a starting point for optimization.

| Deprotection Method | Reagent(s) | Solvent(s) | Reaction Time (Approx.) | Typical Yield (%) | Purity (%) | Reference |

| Method A: TFA/DCM | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 30 min - 2 h | 85 - 95 | >95 | [1][2] |

| Method B: HCl in Dioxane | 4M HCl in Dioxane | Dioxane, Methanol | 30 min - 4 h | 90 - 98 | >95 | [2][3][4] |

| Method C: Oxalyl Chloride | Oxalyl Chloride | Methanol | 1 - 4 h | ~90 | >95 | [5][6][7] |

Note: Yields and purity are highly dependent on the specific substrate, reaction scale, and purification method. Optimization is recommended for each specific application.

Experimental Protocols

Method A: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a standard and widely used method for Boc deprotection. The use of a scavenger is highly recommended to prevent t-butylation of the indole ring.

Materials:

-

This compound

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS) or Anisole (scavenger)

-

Diethyl ether, cold

-

Nitrogen or Argon gas

Procedure:

-

Dissolve this compound (1 equivalent) in anhydrous DCM (10-20 mL per gram of substrate) under an inert atmosphere (N₂ or Ar).

-

Add a scavenger such as triisopropylsilane (TIS) (1-5 equivalents) or anisole (1-5 equivalents) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add trifluoroacetic acid (TFA) (10-20 equivalents) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture in vacuo to remove the majority of TFA and DCM.

-

Add cold diethyl ether to the residue to precipitate the product as the TFA salt.

-

Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.

-

The resulting 7-hydroxy-L-tryptophan TFA salt can be used directly in the next step or purified further by recrystallization or chromatography.

Method B: Deprotection using HCl in Dioxane

This method provides the hydrochloride salt of the amino acid, which is often a crystalline solid and easy to handle.

Materials:

-

This compound

-

4M HCl in Dioxane

-

Dioxane or Methanol, anhydrous

-

Diethyl ether, cold

-

Nitrogen or Argon gas

Procedure:

-

Dissolve this compound (1 equivalent) in anhydrous dioxane or methanol (10-20 mL per gram of substrate) under an inert atmosphere.

-

Add 4M HCl in dioxane (10-20 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 30 minutes to 4 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, the product may precipitate out of the solution. If not, concentrate the solution in vacuo.

-

Add cold diethyl ether to the residue to facilitate precipitation of the hydrochloride salt.

-

Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.

Method C: Mild Deprotection using Oxalyl Chloride in Methanol

This method is an alternative for substrates that may be sensitive to strong acids.[5][6][7]

Materials:

-

This compound

-

Methanol, anhydrous

-

Oxalyl chloride

-

Nitrogen or Argon gas

Procedure:

-

Dissolve this compound (1 equivalent) in anhydrous methanol (10-20 mL per gram of substrate) under an inert atmosphere.

-

Cool the solution to 0 °C.

-

Slowly add oxalyl chloride (2-3 equivalents) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture in vacuo.

-

The residue, containing the hydrochloride salt of 7-hydroxy-L-tryptophan, can be triturated with diethyl ether to afford a solid product.

-

Collect the solid by filtration, wash with diethyl ether, and dry under vacuum.

Signaling Pathways and Logical Relationships

The following diagram illustrates the general workflow for the deprotection of this compound.

Caption: General workflow for the acidic deprotection of this compound.

The following diagram illustrates the chemical transformation and the role of the scavenger in preventing side reactions.

Caption: Mechanism of Boc deprotection and the role of scavengers.

Discussion of Potential Side Reactions

The primary side reaction of concern during the acidic deprotection of Boc-tryptophan derivatives is the electrophilic substitution of the electron-rich indole ring by the tert-butyl cation generated upon cleavage of the Boc group.[8][9] The 7-hydroxy group further activates the indole ring, potentially increasing its susceptibility to this side reaction.

The use of scavengers, such as triisopropylsilane (TIS), thioanisole, or anisole, is crucial to intercept the tert-butyl cation and prevent it from reacting with the tryptophan indole.[8][9] The choice of scavenger and its concentration may need to be optimized for specific applications.

Oxidation of the 7-hydroxy group is another potential side reaction, especially under harsh conditions or in the presence of oxidizing impurities. Performing the reaction under an inert atmosphere and using high-purity reagents can help minimize this.

Conclusion

The successful deprotection of this compound relies on the careful selection of reagents and reaction conditions to ensure complete removal of the Boc group while minimizing side reactions. The protocols provided here offer reliable starting points for this transformation. For sensitive substrates or large-scale synthesis, optimization of the reaction conditions, including the choice and amount of scavenger, is highly recommended to achieve the desired yield and purity of the final product.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Boc Deprotection - HCl [commonorganicchemistry.com]

- 4. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. BOC Protection and Deprotection [bzchemicals.com]

- 9. total-synthesis.com [total-synthesis.com]

Application Notes and Protocols for the Quantification of Boc-7-hydroxy-L-tryptophan

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical quantification of Nα-Boc-7-hydroxy-L-tryptophan. The methods described herein are foundational and may require further optimization for specific matrices and instrumentation.

Introduction

Nα-tert-butyloxycarbonyl-7-hydroxy-L-tryptophan (Boc-7-hydroxy-L-tryptophan) is a chemically modified amino acid derivative. The tert-butyloxycarbonyl (Boc) protecting group makes it a key intermediate in peptide synthesis and drug development. Accurate quantification of this compound is crucial for reaction monitoring, purity assessment, and quality control. This document outlines three common analytical techniques for its quantification: High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Mass Spectrometry (LC-MS), and UV-Vis Spectrophotometry.

Analytical Methods Overview

A summary of the primary analytical methods for the quantification of this compound is presented below.

| Method | Principle | Throughput | Selectivity | Sensitivity |

| HPLC-UV | Chromatographic separation followed by UV absorbance detection. | Medium | High | Moderate |

| LC-MS/MS | Chromatographic separation coupled with mass spectrometric detection.[][2] | High | Very High | Very High |

| UV-Vis | Direct measurement of UV absorbance of the sample. | High | Low | Low |

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC with UV detection is a robust and widely used technique for the quantification of aromatic compounds like tryptophan derivatives.[3] The method relies on the separation of the analyte from other components in a sample mixture by passing it through a column packed with a stationary phase, followed by detection based on its UV absorbance.

Experimental Protocol

3.1.1. Instrumentation and Materials

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm particle size).[3]

-

Mobile Phase A: 0.1% Formic acid in Water.

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile.

-

This compound standard.

-

Sample diluent: 50:50 (v/v) Water:Acetonitrile.

3.1.2. Standard Preparation

-

Prepare a stock solution of this compound at a concentration of 1 mg/mL in the sample diluent.

-

Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

3.1.3. Sample Preparation

-

Accurately weigh the sample containing this compound.

-

Dissolve the sample in a known volume of the sample diluent to achieve a theoretical concentration within the calibration range.

-

Filter the sample through a 0.45 µm syringe filter before injection.

3.1.4. Chromatographic Conditions

| Parameter | Value |

| Column | C18, 150 x 4.6 mm, 5 µm |

| Mobile Phase | Gradient elution with A (0.1% Formic Acid in Water) and B (0.1% Formic Acid in Acetonitrile) |

| Gradient | 0-2 min: 10% B; 2-15 min: 10-90% B; 15-17 min: 90% B; 17-18 min: 90-10% B; 18-20 min: 10% B |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 30 °C |

| Injection Vol. | 10 µL |

| Detection | UV at 280 nm |

3.1.5. Data Analysis

-

Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.

-

Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Experimental Workflow

Caption: HPLC-UV experimental workflow.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS offers superior sensitivity and selectivity compared to HPLC-UV, making it ideal for the analysis of complex samples or trace-level quantification.[][2]

Experimental Protocol

4.1.1. Instrumentation and Materials

-

Liquid Chromatography system coupled to a Mass Spectrometer (e.g., Triple Quadrupole).

-

C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% Formic acid in Water.

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile.

-

This compound standard.

-

Internal Standard (IS): Isotope-labeled this compound or a structurally similar compound.

-

Sample diluent: 50:50 (v/v) Water:Acetonitrile.

4.1.2. Standard and Sample Preparation

Follow the same procedure as for HPLC-UV (Sections 3.1.2 and 3.1.3), adding a known concentration of the internal standard to all standards and samples.

4.1.3. LC-MS Conditions

| Parameter | Value |

| Column | C18, 100 x 2.1 mm, 1.8 µm |

| Mobile Phase | Gradient elution with A (0.1% Formic Acid in Water) and B (0.1% Formic Acid in Acetonitrile) |

| Gradient | 0-1 min: 5% B; 1-5 min: 5-95% B; 5-6 min: 95% B; 6-6.1 min: 95-5% B; 6.1-8 min: 5% B |

| Flow Rate | 0.4 mL/min |

| Column Temp. | 40 °C |

| Injection Vol. | 5 µL |

| Ionization | Electrospray Ionization (ESI), Positive Mode |

| MS Detection | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | To be determined by direct infusion of a standard solution. Expected precursor ion [M+H]⁺ for this compound (C₁₆H₂₀N₂O₅): m/z 337.1. Product ions would need to be determined experimentally. |

4.1.4. Data Analysis

-

Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the known concentrations of the standards.

-

Determine the concentration of this compound in the samples by interpolating their analyte/IS peak area ratios from the calibration curve.

Logical Relationship of LC-MS Quantification

Caption: LC-MS quantification logic.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simple and rapid method for the direct quantification of a pure substance in solution.[4][5] It is less selective than chromatographic methods and is best suited for samples where this compound is the primary UV-absorbing species. The indole ring of the tryptophan moiety is expected to have a characteristic UV absorbance maximum around 280 nm.[5]

Experimental Protocol

5.1.1. Instrumentation and Materials

-

UV-Vis Spectrophotometer.

-

Quartz cuvettes.

-

This compound standard.

-

Solvent: Ethanol or a suitable buffer.

5.1.2. Determination of λmax

-

Prepare a solution of this compound in the chosen solvent.

-

Scan the absorbance of the solution from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).

5.1.3. Standard Preparation

-

Prepare a stock solution of this compound in the chosen solvent.

-

Prepare a series of calibration standards by diluting the stock solution.

5.1.4. Sample Preparation

-

Dissolve the sample in the same solvent used for the standards to a concentration that falls within the linear range of the assay.

5.1.5. Measurement

-

Set the spectrophotometer to the predetermined λmax.

-

Blank the instrument using the solvent.

-

Measure the absorbance of each standard and sample.

5.1.6. Data Analysis

-

Construct a calibration curve by plotting the absorbance of the standards against their concentrations.

-

Determine the concentration of the sample from its absorbance using the calibration curve.

Stability and Degradation Considerations

Tryptophan and its derivatives can be susceptible to degradation, particularly through oxidation and photodecomposition.[6][7][8] The presence of the 7-hydroxy group may increase this susceptibility.

-

Sample Storage: Samples should be stored at low temperatures (e.g., -20°C or -80°C) and protected from light to minimize degradation.[3]

-

Analysis: Perform sample preparation and analysis promptly.

-

Antioxidants: For samples prone to oxidation, the addition of antioxidants like ascorbic acid during sample preparation may be beneficial.[9]

The formation of colored degradation products can interfere with spectrophotometric methods and may also be observed as additional peaks in chromatographic analyses.[7][8]

Signaling Pathway Context (Hypothetical)

While this compound is primarily a synthetic intermediate, if it were to have biological activity, it might interact with pathways involving tryptophan metabolism. The following diagram illustrates a simplified overview of the kynurenine pathway, a major route of tryptophan catabolism.

Caption: Simplified kynurenine pathway.

References

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. scielo.br [scielo.br]

- 4. researchgate.net [researchgate.net]

- 5. UV-Vis Spectrum of Tryptophan | SIELC Technologies [sielc.com]

- 6. researchgate.net [researchgate.net]

- 7. Degradation Products of Tryptophan in Cell Culture Media: Contribution to Color and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Improvement of Tryptophan Analysis by Liquid Chromatography-Single Quadrupole Mass Spectrometry Through the Evaluation of Multiple Parameters [frontiersin.org]

Application Notes and Protocols for Boc-7-hydroxy-L-tryptophan in Cell Culture Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Boc-7-hydroxy-L-tryptophan in cell culture assays. This compound holds potential as a targeted pro-drug for specific cancer cell types, leveraging endogenous enzyme activity for selective cytotoxicity.

Introduction

This compound is a chemically modified amino acid derivative. The tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group renders the molecule temporarily inert. The core hypothesis for its application in cell culture, particularly in oncology research, is its potential to act as a pro-drug. In cells expressing the enzyme tryptophan hydroxylase (TPH), specifically TPH1 or TPH2, 7-hydroxy-L-tryptophan (the de-protected form) can be converted into the potent neurotoxin 5,7-dihydroxytryptamine (5,7-DHT).[] This conversion leads to selective cell death in TPH-expressing cells, such as those found in carcinoid tumors and small cell lung carcinomas.[]

The presence of the Boc group introduces a conditional activation step. For this compound to exert its cytotoxic effect, the Boc group must first be removed intracellularly. This deprotection is hypothesized to occur in the acidic environment of endosomes or lysosomes following cellular uptake. This two-step activation mechanism—intracellular deprotection followed by enzymatic conversion—offers a potential strategy for highly targeted cancer therapy.

Principle of Action

The selective cytotoxicity of this compound is contingent on a two-step intracellular process:

-

Cellular Uptake and Deprotection: The compound is first taken up by the cell. Subsequently, the Boc protecting group is removed from the amino group, likely within the acidic compartments of the cell (e.g., lysosomes), to yield 7-hydroxy-L-tryptophan.

-

Enzymatic Conversion and Cytotoxicity: In cells expressing tryptophan hydroxylase (TPH), the newly formed 7-hydroxy-L-tryptophan serves as a substrate for TPH, which hydroxylates it to produce the toxic metabolite 5,7-dihydroxytryptamine (5,7-DHT).[] 5,7-DHT is a known neurotoxin that can induce cell death.

This mechanism suggests that the compound will be most effective in cell lines with high TPH expression and an efficient mechanism for intracellular deprotection.

Data Presentation

The following tables present illustrative quantitative data for the cytotoxic effects of this compound and the unprotected 7-hydroxy-L-tryptophan in various cancer cell lines with differing tryptophan hydroxylase 1 (TPH1) expression levels.

Note: The following data is illustrative and intended to demonstrate the expected outcomes based on the proposed mechanism of action. Actual experimental results may vary.

Table 1: TPH1 Expression in Selected Cancer Cell Lines

| Cell Line | Cancer Type | TPH1 Expression Level |

| NCI-H727 | Lung Carcinoid | High |

| BON-1 | Pancreatic Neuroendocrine Tumor | High |

| SH-SY5Y | Neuroblastoma | Moderate |

| A549 | Non-Small Cell Lung Cancer | Low |

| MCF-7 | Breast Cancer | Negligible |

Table 2: Illustrative IC50 Values of Tryptophan Derivatives after 72-hour Incubation

| Compound | NCI-H727 (High TPH1) | BON-1 (High TPH1) | SH-SY5Y (Moderate TPH1) | A549 (Low TPH1) | MCF-7 (Negligible TPH1) |

| This compound | 50 µM | 65 µM | 150 µM | > 500 µM | > 500 µM |

| 7-hydroxy-L-tryptophan | 25 µM | 35 µM | 100 µM | > 500 µM | > 500 µM |

| Doxorubicin (Control) | 0.1 µM | 0.2 µM | 0.5 µM | 0.3 µM | 0.4 µM |

Experimental Protocols

Protocol 1: Assessment of Cytotoxicity using the MTT Assay

This protocol details the steps to determine the half-maximal inhibitory concentration (IC50) of this compound in cultured cancer cells.

Materials:

-

This compound

-

7-hydroxy-L-tryptophan (as a positive control for TPH-mediated toxicity)

-

Selected cancer cell lines (e.g., NCI-H727, BON-1, A549, MCF-7)

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest logarithmically growing cells using Trypsin-EDTA and resuspend in complete medium.

-

Determine cell density using a hemocytometer or automated cell counter.

-

Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

Compound Preparation and Treatment:

-

Prepare a stock solution of this compound and 7-hydroxy-L-tryptophan in a suitable solvent (e.g., DMSO or sterile water).

-

Perform serial dilutions of the stock solutions in complete medium to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 500 µM).

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include wells with medium and solvent alone as negative controls.

-

Incubate the plate for 48-72 hours at 37°C and 5% CO2.

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for an additional 3-4 hours at 37°C until purple formazan crystals are visible.

-

Carefully remove the medium from each well without disturbing the formazan crystals.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank wells (medium only) from all other readings.

-

Calculate the percentage of cell viability for each concentration relative to the solvent control.

-

Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

-

Protocol 2: Tryptophan Hydroxylase (TPH) Activity Assay

This protocol provides a method to measure the activity of TPH in cell lysates, which is crucial for correlating enzyme activity with the cytotoxicity of this compound.

Materials:

-

Cell lines of interest

-